AG-045572

描述

属性

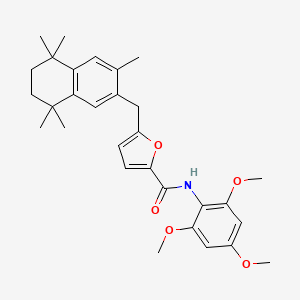

IUPAC Name |

5-[(3,5,5,8,8-pentamethyl-6,7-dihydronaphthalen-2-yl)methyl]-N-(2,4,6-trimethoxyphenyl)furan-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H37NO5/c1-18-13-22-23(30(4,5)12-11-29(22,2)3)15-19(18)14-20-9-10-24(36-20)28(32)31-27-25(34-7)16-21(33-6)17-26(27)35-8/h9-10,13,15-17H,11-12,14H2,1-8H3,(H,31,32) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPEMCIBPDYCJLO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1CC3=CC=C(O3)C(=O)NC4=C(C=C(C=C4OC)OC)OC)C(CCC2(C)C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H37NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50433309 | |

| Record name | AG 045572 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50433309 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

491.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

263847-55-8 | |

| Record name | AG 045572 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50433309 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

AG-045572: A Technical Guide to its Mechanism of Action as a GnRH Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

AG-045572 is a potent, orally active, non-peptidic antagonist of the Gonadotropin-Releasing Hormone (GnRH) receptor. This document provides a technical overview of its mechanism of action, drawing from available preclinical data. It is intended to serve as a resource for researchers and professionals in the field of endocrinology and drug development. The guide summarizes key binding affinities and functional activities, outlines putative experimental protocols for its characterization, and visualizes the core signaling pathways involved.

Core Mechanism of Action

This compound functions as a competitive antagonist at the GnRH receptor. By binding to this G-protein coupled receptor (GPCR) on pituitary gonadotrophs, it blocks the endogenous ligand, GnRH, from initiating its downstream signaling cascade.[1][2][3] This blockade prevents the synthesis and release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH), which are crucial for regulating gonadal function.[4][5] Consequently, this compound effectively suppresses the production of sex hormones, such as testosterone.[3][5]

Quantitative Pharmacological Data

The following tables summarize the key in vitro and in vivo pharmacological parameters of this compound.

Table 1: In Vitro Receptor Binding and Functional Antagonism

| Parameter | Species | Value | Description |

| Ki | Human | 6.0 nM | Inhibitory constant for binding to the human GnRH receptor.[6] |

| Ki | Rat | 3.8 nM | Inhibitory constant for binding to the rat GnRH receptor.[6] |

| KB | Human | 25 ± 0.9 nM | Antagonist dissociation constant in an inositol phosphate accumulation assay in 293 cells expressing the human GnRH receptor.[7] |

Table 2: In Vivo Pharmacokinetic and Pharmacodynamic Parameters in Rats

| Parameter | Animal Model | Administration | Value | Outcome |

| Oral Bioavailability | Intact Male Rats | 20 mg/kg (p.o.) | 8% | Low bioavailability.[5][6] |

| Oral Bioavailability | Female or Castrated Male Rats | 20 mg/kg (p.o.) | 24% | Higher bioavailability compared to intact males.[5] |

| Oral Bioavailability | Intact Male Rats (pretreated) | 40 mg/kg (i.m.) for 3 days, then 20 mg/kg (p.o.) | 27% | Increased bioavailability after testosterone suppression.[5] |

| LH Suppression | Castrated Male Rats | 100 mg/kg (p.o.) | Complete suppression up to 8 h | Demonstrates oral efficacy in suppressing LH.[7] |

| Testosterone Suppression | Intact Male Rats | 40 mg/kg (i.m.) for 4 days | Suppression to castrate levels | Shows potent in vivo antagonism leading to hormonal suppression.[5] |

Experimental Protocols

The following are illustrative experimental protocols for characterizing the mechanism of action of this compound, based on the available literature.

GnRH Receptor Binding Assay

Objective: To determine the binding affinity (Ki) of this compound for the GnRH receptor.

Methodology:

-

Membrane Preparation: Cell membranes are prepared from a cell line stably expressing the human or rat GnRH receptor (e.g., HEK293 or CHO cells).

-

Radioligand: A radiolabeled GnRH analog (e.g., [125I]-Tryptorelina) is used as the competing ligand.

-

Competition Binding: A fixed concentration of the radioligand is incubated with the cell membranes in the presence of increasing concentrations of this compound.

-

Incubation: The reaction is incubated at a controlled temperature (e.g., 4°C) for a specific duration to reach equilibrium.

-

Separation: Bound and free radioligand are separated by rapid filtration through a glass fiber filter.

-

Detection: The radioactivity retained on the filters is quantified using a gamma counter.

-

Data Analysis: The IC50 (concentration of this compound that inhibits 50% of radioligand binding) is determined by non-linear regression analysis. The Ki is then calculated using the Cheng-Prusoff equation.

Inositol Phosphate Accumulation Assay

Objective: To determine the functional antagonist activity (KB) of this compound.

Methodology:

-

Cell Culture: HEK293 cells expressing the human GnRH receptor are cultured and seeded in multi-well plates.[7]

-

Labeling: Cells are incubated overnight with [3H]-myo-inositol to label the cellular phosphoinositide pools.

-

Pre-incubation: Cells are pre-incubated with increasing concentrations of this compound for a defined period.

-

Stimulation: Cells are then stimulated with a fixed concentration of GnRH (e.g., at its EC50 concentration of approximately 0.6 nM) for a specific time.[7]

-

Extraction: The reaction is terminated, and the intracellular [3H]-inositol phosphates are extracted.

-

Purification: The [3H]-inositol phosphates are separated from free [3H]-inositol using anion-exchange chromatography.

-

Detection: The amount of [3H]-inositol phosphates is quantified by liquid scintillation counting.

-

Data Analysis: The concentration-dependent inhibition of GnRH-stimulated inositol phosphate accumulation by this compound is analyzed to determine the KB value.

Signaling Pathways and Experimental Workflow

GnRH Receptor Signaling Pathway

The GnRH receptor is a Gq/11-coupled GPCR.[8] Upon agonist binding, it activates Phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[8] IP3 mediates the release of intracellular calcium, while DAG activates Protein Kinase C (PKC).[3][8] This cascade ultimately leads to the activation of downstream signaling molecules, including mitogen-activated protein kinases (MAPKs), which regulate the transcription and release of LH and FSH.[2][3][8] this compound blocks the initiation of this cascade.

Caption: GnRH Receptor Signaling and this compound Inhibition.

Experimental Workflow for In Vitro Characterization

The following diagram illustrates a generalized workflow for the in vitro characterization of this compound.

Caption: In Vitro Characterization Workflow for this compound.

Conclusion

This compound is a well-characterized GnRH receptor antagonist with high affinity for both human and rat receptors. Its mechanism of action involves the direct blockade of the GnRH receptor, leading to the inhibition of the Gq/11-PLC-IP3/DAG signaling pathway and subsequent suppression of gonadotropin and sex steroid production. The available preclinical data demonstrate its potential as a pharmacological tool for studying the reproductive endocrine system and as a lead compound for the development of therapeutics for hormone-dependent diseases. Further research, including detailed clinical investigations, would be necessary to fully elucidate its therapeutic utility.

References

- 1. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 2. Intracellular signaling pathways mediated by the gonadotropin-releasing hormone (GnRH) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Mechanism of GnRH receptor signaling on gonadotropin release and gene expression in pituitary gonadotrophs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Frontiers | Molecular Mechanisms of Gonadotropin-Releasing Hormone Signaling: Integrating Cyclic Nucleotides into the Network [frontiersin.org]

- 5. immune-system-research.com [immune-system-research.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. apexbt.com [apexbt.com]

- 8. KEGG PATHWAY: map04912 [genome.jp]

In-Depth Technical Guide: AG-045572 GnRH Receptor Binding Affinity

This technical guide provides a comprehensive overview of the binding affinity of AG-045572 for the Gonadotropin-Releasing Hormone (GnRH) receptor. It is intended for researchers, scientists, and drug development professionals engaged in the study of GnRH receptor antagonists. This document outlines quantitative binding data, detailed experimental methodologies for affinity determination, and visual representations of associated signaling pathways and experimental workflows.

Quantitative Binding Affinity Data

This compound is a non-peptidic antagonist of the GnRH receptor.[1] Its binding affinity has been determined for several species, demonstrating high potency. The inhibitory constant (Ki) is a measure of the concentration of the antagonist required to occupy 50% of the receptors in the absence of the natural ligand. A lower Ki value indicates a higher binding affinity.

The binding affinities of this compound for human, rat, and mouse GnRH receptors are summarized in the table below.

| Species | Receptor | Ki (nM) |

| Human | GnRH Receptor | 6.0 |

| Rat | GnRH Receptor | 3.8 |

| Mouse | GnRH Receptor | 2.2 |

Data sourced from MedchemExpress and APExBIO.[1][2]

Experimental Protocols: Competitive Radioligand Binding Assay

The determination of the binding affinity (Ki) of this compound for the GnRH receptor is typically achieved through a competitive radioligand binding assay.[3] This assay measures the ability of the unlabeled antagonist (this compound) to compete with a radiolabeled ligand for binding to the GnRH receptor.[3]

Materials

-

Receptor Source: Cell membranes prepared from a cell line stably expressing the human, rat, or mouse GnRH receptor (e.g., HEK293 or CHO cells).[3][4]

-

Radioligand: A high-affinity GnRH receptor agonist or antagonist labeled with a radioisotope (e.g., [125I]-Cetrorelix).[3]

-

Test Compound: this compound (unlabeled).

-

Non-specific Binding Control: A high concentration of a standard unlabeled GnRH agonist or antagonist.[5]

-

Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4, containing protease inhibitors.[3]

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.[3]

-

Scintillation Cocktail. [5]

-

96-well microplates and glass fiber filters. [5]

Methodology

-

Membrane Preparation:

-

Culture cells stably expressing the GnRH receptor.

-

Harvest the cells and homogenize them in ice-cold lysis buffer.[3]

-

Centrifuge the homogenate at a low speed to remove nuclei and cellular debris.[3]

-

Centrifuge the resulting supernatant at a high speed to pellet the cell membranes.[3]

-

Wash the membrane pellet and resuspend it in the assay buffer.

-

Determine the protein concentration of the membrane preparation.

-

-

Assay Setup:

-

In a 96-well microplate, set up the following conditions in triplicate:

-

Total Binding: Add assay buffer, the membrane preparation, and the radioligand.

-

Non-specific Binding: Add a high concentration of the unlabeled non-specific binding control, the membrane preparation, and the radioligand.[5]

-

Competitive Binding: Add varying concentrations of this compound, the membrane preparation, and a fixed concentration of the radioligand.

-

-

-

Incubation:

-

Incubate the microplate for a sufficient time to allow the binding to reach equilibrium (e.g., 60-120 minutes) at a controlled temperature (e.g., 25°C).[5]

-

-

Filtration and Washing:

-

Radioactivity Measurement:

-

Dry the filters and place them in scintillation vials.

-

Add scintillation cocktail to each vial and measure the radioactivity using a scintillation counter.[3]

-

-

Data Analysis:

-

Determine the amount of specific binding by subtracting the non-specific binding from the total binding.[3]

-

Plot the percentage of specific binding against the logarithm of the this compound concentration.[3]

-

Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).

-

Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[3]

-

Visualizations

Experimental Workflow

The following diagram illustrates the key steps in the competitive radioligand binding assay used to determine the binding affinity of this compound.

Caption: Workflow of a competitive radioligand binding assay.

GnRH Receptor Signaling Pathway

This compound acts as an antagonist, blocking the downstream signaling cascade initiated by the binding of GnRH to its receptor. The primary signaling pathway of the GnRH receptor is depicted below.

Caption: GnRH receptor signaling pathway and antagonism by this compound.

References

The Structure-Activity Relationship of AG-045572: A Nonpeptidic GnRH Antagonist

An In-depth Analysis for Researchers and Drug Development Professionals

This technical guide provides a detailed examination of the structure-activity relationship (SAR) of AG-045572, a nonpeptidic antagonist of the Gonadotropin-Releasing Hormone (GnRH) receptor. The GnRH receptor is a critical regulator of the hypothalamic-pituitary-gonadal axis, making it a prime therapeutic target for a variety of sex hormone-dependent diseases. This document summarizes the available quantitative data, outlines key experimental methodologies, and visualizes the relevant biological pathways and experimental workflows to offer a comprehensive resource for researchers, scientists, and professionals in the field of drug development.

Quantitative Structure-Activity Relationship Data

The following tables summarize the in vitro potency and in vivo efficacy of this compound and its silicon-containing analogue, providing a clear comparison of their biological activities.

Table 1: In Vitro Antagonist Potency of this compound and its Analogue at Human and Rat GnRH Receptors

| Compound | Human GnRH Receptor Ki (nM) | Rat GnRH Receptor Ki (nM) |

| This compound | 6.0 | 3.8 |

| disila-AG-045572 | >1000 | >1000 |

Data sourced from a comparative study of this compound and its silicon analogue.

Table 2: In Vivo Efficacy of this compound in a Castrated Rat Model

| Compound | Dose | Route of Administration | Luteinizing Hormone (LH) Suppression |

| This compound | 10 mg/kg | Oral | Significant |

This table highlights the in vivo testosterone suppression capabilities of this compound.

Experimental Protocols

The characterization of this compound and its analogues involves a series of in vitro and in vivo experiments to determine their pharmacological properties. The detailed methodologies for these key experiments are provided below.

In Vitro GnRH Receptor Binding Assay

This assay is fundamental to determining the binding affinity of test compounds to the GnRH receptor.

Objective: To measure the equilibrium dissociation constant (Ki) of a test compound for the human and rat GnRH receptors.

Methodology:

-

Membrane Preparation: Membranes are prepared from cells stably expressing either the human or rat GnRH receptor.

-

Radioligand: A radiolabeled GnRH analogue, such as [125I]-labeled buserelin, is used as the competing ligand.

-

Assay Conditions: The assay is performed in a suitable buffer (e.g., 25 mM HEPES, pH 7.4, containing 1 mM EDTA, 0.1% BSA, and a protease inhibitor cocktail).

-

Incubation: A fixed concentration of the radioligand is incubated with the cell membranes and a range of concentrations of the test compound.

-

Separation: Bound and free radioligand are separated by rapid filtration through a glass fiber filter.

-

Detection: The radioactivity retained on the filters is quantified using a gamma counter.

-

Data Analysis: The IC50 values (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) are determined by nonlinear regression analysis. The Ki values are then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant.

In Vivo Luteinizing Hormone (LH) Suppression in Castrated Rats

This in vivo model is used to assess the ability of a GnRH antagonist to suppress LH levels.

Objective: To evaluate the in vivo efficacy of a test compound in suppressing LH secretion in a castrated male rat model.

Methodology:

-

Animal Model: Adult male rats are surgically castrated to create a model with elevated basal LH levels.

-

Compound Administration: The test compound (e.g., this compound) is administered orally at a specified dose.

-

Blood Sampling: Blood samples are collected at various time points post-administration.

-

LH Measurement: Plasma LH concentrations are determined using a specific radioimmunoassay (RIA) or enzyme-linked immunosorbent assay (ELISA).

-

Data Analysis: The percentage of LH suppression is calculated by comparing the LH levels in the treated group to those in a vehicle-treated control group.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the GnRH receptor signaling pathway and the general workflow for evaluating GnRH antagonists.

Caption: GnRH Receptor Signaling Pathway and the antagonistic action of this compound.

Caption: General workflow for the preclinical evaluation of GnRH receptor antagonists.

AG-045572: An In-Depth In Vitro Characterization

For Researchers, Scientists, and Drug Development Professionals

AG-045572 is a potent, orally active, non-peptidic antagonist of the gonadotropin-releasing hormone (GnRH) receptor.[1] This document provides a comprehensive overview of the in vitro characterization of this compound, summarizing key quantitative data, detailing experimental methodologies, and visualizing relevant biological pathways and workflows.

Core Quantitative Data

The in vitro potency and metabolic profile of this compound have been determined through a series of binding assays, functional assessments, and metabolic stability studies. The key quantitative metrics are summarized below for easy comparison.

| Parameter | Species/System | Value | Reference |

| Binding Affinity (Ki) | Human GnRH Receptor | 6.0 nM | [2] |

| Rat GnRH Receptor | 3.8 nM | [2] | |

| Mouse GnRH Receptor | 2.2 nM | [1] | |

| Functional Antagonism (KB) | Human GnRH Receptor (Inositol Phosphate Assay) | 25 nM | [1] |

| Metabolism (Km) | Human Liver Microsomes (CYP3A) | 0.39 µM | |

| Male Rat Liver Microsomes (CYP3A) | 1.5 µM | ||

| Female Rat Liver Microsomes (CYP3A) | 0.28 µM | ||

| Expressed Human CYP3A4 | 0.25 µM | ||

| Expressed Human CYP3A5 | 0.26 µM |

Experimental Protocols

The following sections detail the methodologies employed for the key in vitro characterization experiments of this compound.

GnRH Receptor Radioligand Binding Assay

This assay determines the binding affinity (Ki) of this compound for the GnRH receptor through competitive displacement of a radiolabeled ligand.

Objective: To quantify the affinity of this compound for human, rat, and mouse GnRH receptors.

General Methodology:

-

Membrane Preparation: Membranes are prepared from cell lines stably expressing the recombinant human, rat, or mouse GnRH receptor (e.g., CHO or HEK293 cells).

-

Assay Buffer: A suitable buffer, such as 50 mM Tris-HCl (pH 7.4) containing 5 mM MgCl2 and 0.1% BSA, is used.

-

Competition Assay:

-

A fixed concentration of a suitable radioligand (e.g., a radiolabeled GnRH agonist like [125I]-Buserelin) is incubated with the receptor-containing membranes.

-

Increasing concentrations of unlabeled this compound are added to compete for binding with the radioligand.

-

Non-specific binding is determined in the presence of a high concentration of an unlabeled GnRH agonist.

-

-

Incubation: The reaction is incubated to allow binding to reach equilibrium.

-

Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.

-

Detection: The radioactivity retained on the filters is quantified using a scintillation counter.

-

Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.

Cellular Functional Antagonism Assay (Inositol Phosphate Accumulation)

This assay measures the ability of this compound to inhibit the downstream signaling of the GnRH receptor in a cellular context.

Objective: To determine the functional antagonist potency (KB) of this compound at the human GnRH receptor.

General Methodology:

-

Cell Culture: A human cell line, such as HEK293, stably expressing the human GnRH receptor is cultured.

-

Cell Plating: Cells are seeded into multi-well plates and grown to an appropriate confluency.

-

Labeling (Optional but common): Cells are often pre-labeled with [3H]-myo-inositol to allow for the detection of radiolabeled inositol phosphates.

-

Antagonist Pre-incubation: Cells are pre-incubated with varying concentrations of this compound.

-

Agonist Stimulation: A fixed concentration of a GnRH agonist is added to stimulate the GnRH receptor, leading to the production of inositol phosphates (IPs) via the Gq signaling pathway.

-

Lysis and IP Isolation: The reaction is stopped, and the cells are lysed. The total inositol phosphates are then isolated, typically using anion-exchange chromatography.

-

Detection: The amount of accumulated inositol phosphates is quantified, often by scintillation counting if a radiolabel was used.

-

Data Analysis: The concentration of this compound that produces a rightward shift in the agonist dose-response curve is used to calculate the antagonist dissociation constant (KB) using the Schild equation.

CYP3A Metabolism Assay

This assay evaluates the metabolic stability of this compound and identifies the primary cytochrome P450 enzymes responsible for its metabolism.

Objective: To determine the Michaelis-Menten constant (Km) of this compound metabolism by CYP3A enzymes.

General Methodology:

-

Enzyme Source: Human or rat liver microsomes, or recombinant human CYP3A4 or CYP3A5 enzymes are used as the source of metabolic activity.

-

Incubation Mixture: The reaction mixture contains the enzyme source, a NADPH-generating system (cofactor for CYP enzymes), and varying concentrations of this compound in a suitable buffer.

-

Incubation: The reaction is initiated by the addition of the NADPH-generating system and incubated at 37°C for a specified time.

-

Reaction Termination: The reaction is stopped, typically by the addition of a cold organic solvent like acetonitrile, which also serves to precipitate proteins.

-

Sample Processing: The samples are centrifuged to remove precipitated proteins, and the supernatant containing the remaining this compound and its metabolites is collected.

-

LC-MS/MS Analysis: The concentration of this compound is quantified using a validated Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method.

-

Data Analysis: The rate of this compound depletion at each concentration is determined. The Michaelis-Menten constant (Km), representing the substrate concentration at half the maximum velocity of the reaction, is calculated by fitting the data to the Michaelis-Menten equation.

Selectivity Profile

This compound has been profiled against a panel of other G-protein coupled receptors (GPCRs), enzymes, and ion channels and was found to be highly selective for the GnRH receptor (over 100-fold). This high degree of selectivity minimizes the potential for off-target effects. The specific panel of off-targets tested is not publicly detailed but is a standard part of preclinical drug development.

References

Unveiling the Pharmacokinetic Profile of AG-045572 in Rats: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacokinetic profile of AG-045572, a potent gonadotropin-releasing hormone (GnRH) receptor antagonist, in rats. The data presented herein is crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) characteristics of this compound, offering valuable insights for further preclinical and clinical development.

Pharmacokinetic Parameters of this compound in Rats

The pharmacokinetic properties of this compound have been evaluated in intact male, female, and castrated male rats following single intravenous (i.v.) and oral (p.o.) administrations. The key pharmacokinetic parameters are summarized in the table below, providing a clear comparison across different sexes and routes of administration.

| Parameter | Unit | Intact Male Rats | Female Rats | Castrated Male Rats |

| Intravenous Administration (10 mg/kg) | ||||

| Half-life (t½) | h | 1.4 ± 0.1 | 1.7 ± 0.1 | 1.7 ± 0.4 |

| Clearance (CL) | L/h/kg | 2.2 ± 0.5 | 1.5 ± 0.1 | 1.5 ± 0.3 |

| Volume of Distribution at Steady State (Vss) | L/kg | 2.1 ± 0.1 | 2.7 ± 0.4 | 3.7 ± 1.5 |

| Oral Administration (20 mg/kg) | ||||

| Maximum Plasma Concentration (Cmax) | µM | 0.61 ± 0.21 | 2.31 ± 0.57 | 1.98 ± 0.51 |

| Time to Maximum Plasma Concentration (Tmax) | h | 1 | 1 | 1 |

| Oral Bioavailability (Fp.o.) | % | 8 | 24 | 23 |

Experimental Protocols

The pharmacokinetic studies of this compound in rats were conducted using the following methodologies:

Animal Model

-

Species: Rat

-

Groups:

-

Intact male rats

-

Female rats

-

Male rats, surgically castrated via a scrotal approach, with a 14-day post-operative recovery period before the study.[1]

-

Dosing

-

Intravenous (i.v.) Administration: A single dose of 10 mg/kg was administered.[1][2]

-

Oral (p.o.) Administration: A single dose of 20 mg/kg was administered.[1][2]

-

Intramuscular (i.m.) Pretreatment: In a separate arm of the study, intact male rats were pretreated with 40 mg/kg of this compound intramuscularly twice a day for 3 days to assess the impact of testosterone suppression on pharmacokinetics.[1][2]

Pharmacokinetic Analysis

The specific bioanalytical method for quantifying this compound in plasma is not detailed in the provided search results. However, pharmacokinetic parameters were calculated from the plasma concentration-time data.

Visualizing the Experimental Workflow and Metabolic Pathway

To better illustrate the experimental design and the metabolic fate of this compound, the following diagrams have been generated using the DOT language.

Caption: Experimental workflow for the pharmacokinetic study of this compound in rats.

Caption: Metabolic pathway of this compound in rats.

Discussion and Key Findings

The pharmacokinetic data reveals significant sex-related differences in the disposition of this compound in rats. Notably, the oral bioavailability in intact male rats (8%) is substantially lower than in female (24%) and castrated male rats (23%).[2][3] This difference is likely attributable to the influence of testosterone on the metabolic pathways of the compound.

This compound is primarily metabolized by CYP3A enzymes.[1][2][4] Pretreatment of intact male rats with this compound, which suppresses testosterone levels, resulted in a pharmacokinetic profile similar to that observed in female and castrated male rats.[2][3] This suggests that testosterone may induce the expression or activity of CYP3A isoforms responsible for the first-pass metabolism of this compound, leading to lower oral bioavailability in intact males.

The compound exhibits a moderate half-life, clearance, and volume of distribution across all groups, indicating reasonable exposure and distribution in the body.[1][2] The consistent Tmax of 1 hour across all oral dosing groups suggests rapid absorption from the gastrointestinal tract.[2]

References

The Testosterone Suppression Effects of AG-045572: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

AG-045572 is a potent, orally bioavailable, non-peptidic antagonist of the gonadotropin-releasing hormone (GnRH) receptor. By competitively blocking the GnRH receptor in the anterior pituitary, this compound inhibits the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH), leading to a subsequent and profound suppression of gonadal steroidogenesis, including testosterone production. This technical guide provides a comprehensive overview of the testosterone suppression effects of this compound, summarizing available preclinical data, outlining experimental methodologies, and illustrating the underlying signaling pathways. The information presented is intended to support further research and development of this and similar compounds for therapeutic applications in hormone-dependent conditions.

Introduction

Gonadotropin-releasing hormone (GnRH), a decapeptide secreted from the hypothalamus, is the primary regulator of the reproductive endocrine system. Its pulsatile release stimulates the synthesis and secretion of LH and FSH from the anterior pituitary. These gonadotropins, in turn, stimulate the gonads to produce sex steroids. Continuous stimulation of the GnRH receptor, as with GnRH agonists, paradoxically leads to receptor desensitization and downregulation, ultimately suppressing steroidogenesis. In contrast, GnRH antagonists, such as this compound, offer a more direct and immediate mechanism of action by competitively blocking the receptor, thereby preventing gonadotropin release and rapidly reducing testosterone levels without the initial hormonal surge observed with agonists. The development of orally active, non-peptidic GnRH antagonists like this compound represents a significant advancement in androgen deprivation therapy for conditions such as prostate cancer, endometriosis, and uterine fibroids.

Mechanism of Action

This compound functions as a competitive antagonist at the GnRH receptor, a G-protein coupled receptor (GPCR) located on the surface of pituitary gonadotroph cells. In its normal physiological state, the binding of GnRH to its receptor primarily activates the Gαq/11 G-protein subunit. This activation stimulates phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 mediates the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). These signaling events culminate in the synthesis and release of LH and FSH.

This compound, by binding to the GnRH receptor, prevents the conformational changes necessary for G-protein coupling and subsequent downstream signaling. This blockade directly inhibits the synthesis and release of gonadotropins, leading to a rapid and dose-dependent decrease in circulating testosterone levels.

Signaling Pathway Diagram

Caption: Mechanism of action of this compound at the GnRH receptor.

Preclinical Pharmacodynamics: Testosterone and LH Suppression

Preclinical studies in rats have demonstrated the potent suppressive effects of this compound on both luteinizing hormone (LH) and testosterone. The following tables summarize the available data on the in vitro binding affinity and the in vivo effects of this compound.

Table 1: In Vitro Receptor Binding Affinity of this compound

| Receptor Species | Binding Affinity (Ki) |

| Human GnRH Receptor | 6.0 nM |

| Rat GnRH Receptor | 3.8 nM |

Table 2: Effects of this compound on LH and Testosterone in Rats

| Administration Route | Dose | Animal Model | Effect on LH | Effect on Testosterone | Duration of Effect |

| Intravenous (IV) | 10 mg/kg | Castrated Male Rats | Suppressed to near baseline | Not Applicable | < 2 hours |

| Intravenous (IV) | 20 mg/kg | Intact Male Rats | Suppressed | Reduced concentrations | Not specified |

| Oral (PO) | 100 mg/kg | Castrated Male Rats | Completely suppressed | Not Applicable | Up to 8 hours |

| Oral (PO) | 100 mg/kg | Intact Male Rats | Not specified | Maintained in the castrate range | 24 hours |

| Intramuscular (IM) | 40 mg/kg (twice daily) | Intact Male Rats | Not specified | Suppressed to castrate levels | 4 days (pretreatment) |

*Note: The castrate level of testosterone in male rats is generally considered to be <0.5 ng/mL.[1][2]

Experimental Protocols

The following section outlines a representative experimental protocol for evaluating the in vivo efficacy of a GnRH antagonist like this compound in suppressing testosterone in rats. This protocol is based on standard methodologies in the field, as specific detailed protocols for this compound were not fully available in the public domain.

Animal Model and Husbandry

-

Species: Male Sprague-Dawley or Wistar rats.

-

Age/Weight: Typically 8-10 weeks old, weighing 250-300g.

-

Housing: Housed in a controlled environment with a 12-hour light/dark cycle, at a temperature of 22 ± 2°C and humidity of 50 ± 10%. Animals should have ad libitum access to standard chow and water.

-

Acclimatization: Animals should be acclimated to the housing conditions for at least one week prior to the experiment.

Dosing and Administration

-

Formulation: this compound can be formulated as a suspension in a vehicle such as 0.5% carboxymethylcellulose (CMC) in sterile water for oral administration. For intravenous administration, a suitable solubilizing agent and saline would be used.

-

Dose Groups: At least three dose levels of this compound and a vehicle control group should be included. The number of animals per group should be sufficient for statistical power (typically n=6-8).

-

Administration: For oral administration, dosing is performed via oral gavage using a suitable gavage needle. The volume administered is typically 5-10 mL/kg. For intravenous administration, injection is typically into a tail vein.

Blood Sampling and Hormone Analysis

-

Sampling Schedule: Blood samples (approximately 0.2-0.3 mL) are collected at various time points post-dosing. A typical schedule would be pre-dose (0 h), and then at 1, 2, 4, 8, 12, 24, 48, and 72 hours post-dose.

-

Collection Method: Blood is collected from the tail vein or via a surgically implanted catheter into serum separator tubes.

-

Serum Preparation: Blood is allowed to clot at room temperature and then centrifuged to separate the serum. Serum samples are stored at -80°C until analysis.

-

Hormone Assays: Serum testosterone and LH concentrations are quantified using validated commercial enzyme-linked immunosorbent assay (ELISA) or radioimmunoassay (RIA) kits specific for rats.

Data Analysis

-

Hormone concentration data are typically presented as mean ± standard error of the mean (SEM) for each group at each time point.

-

Statistical analysis, such as ANOVA followed by a post-hoc test, is used to compare the effects of different doses of this compound to the vehicle control.

Experimental Workflow Diagram

Caption: A generalized workflow for in vivo evaluation of this compound.

Summary and Future Directions

This compound is a potent GnRH receptor antagonist that effectively suppresses testosterone levels in preclinical models. Its oral bioavailability represents a significant advantage over earlier peptide-based GnRH analogues. The rapid onset of action and the absence of a testosterone surge make it a promising candidate for the treatment of hormone-sensitive diseases.

Further research is warranted to fully elucidate the pharmacokinetic and pharmacodynamic profile of this compound, particularly in longer-term studies and in different animal models. While this guide summarizes the currently available public data, the full, detailed datasets from comprehensive preclinical studies would be invaluable for a complete understanding of its therapeutic potential. Furthermore, the progression of this compound or similar non-peptidic GnRH antagonists into human clinical trials will be a critical step in translating these promising preclinical findings into clinical benefits for patients with androgen-dependent pathologies.

Disclaimer: This document is intended for informational purposes for a scientific audience and is based on publicly available data. It is not a substitute for a full review of the primary literature. Researchers should consult the original research articles for complete and detailed information.

References

Technical Whitepaper: A Framework for Assessing the Oral Bioavailability of Novel GnRH Receptor Antagonists, with a Focus on AG-045572

Audience: Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available scientific literature and databases do not contain specific quantitative oral bioavailability data or detailed experimental protocols for the compound AG-045572. The following guide provides a comprehensive framework and template for conducting and presenting such studies, using generalized protocols and illustrative data from other oral GnRH antagonists for demonstration purposes.

Introduction to this compound and Oral Bioavailability

This compound is identified as a potent antagonist of the Gonadotropin-Releasing Hormone (GnRH) receptor, with high affinity for both human and rat receptors.[1] As a GnRH receptor antagonist, this compound competitively blocks the receptor, leading to a rapid and reversible suppression of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) secretion from the pituitary gland. This mechanism is crucial for managing hormone-dependent diseases. The development of orally active GnRH antagonists represents a significant advancement over parenteral formulations, offering improved patient compliance and convenience.[2][3]

The oral bioavailability (F%) of a drug candidate is a critical parameter in preclinical development, quantifying the fraction of an orally administered dose that reaches systemic circulation unchanged.[4] It is influenced by various factors including aqueous solubility, intestinal permeability, and first-pass metabolism. This compound is known to be metabolized by the cytochrome P450 enzyme CYP3A, a key consideration for its oral bioavailability and potential drug-drug interactions.[1]

This document outlines the essential studies and data presentation required to characterize the oral bioavailability of a compound like this compound.

Preclinical Oral Bioavailability and Pharmacokinetics

Preclinical pharmacokinetic studies are fundamental to understanding a drug's absorption, distribution, metabolism, and excretion (ADME) profile. These studies are typically conducted in at least two species (one rodent, one non-rodent) to support the estimation of a safe and effective dose range for human clinical trials.

Illustrative Pharmacokinetic Data

The following table summarizes key pharmacokinetic parameters for two example oral GnRH antagonists, SHR7280 and A-177775, to illustrate how data for this compound would be presented.

| Compound | Species | Dose (mg/kg) | Route | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Oral Bioavailability (F%) | Reference |

| SHR7280 | Rat | - | Oral | - | - | - | 63.1% | [4] |

| SHR7280 | Dog | - | Oral | - | - | - | 64.5% | [4] |

| A-177775 | Rat (castrated) | 24 | Oral | >100 | ~2 | - | ~17% |

Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC: Area under the plasma concentration-time curve.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the validation and interpretation of study results.

In-Life Study Protocol for Oral Bioavailability Assessment

This section details a typical protocol for a preclinical oral bioavailability study in rats.

-

Animal Model:

-

Species: Sprague-Dawley Rats (Male)

-

Number of Animals: n=3-5 per group

-

Health Status: Healthy, specific-pathogen-free

-

Acclimation: Minimum of 7 days prior to study initiation.

-

Housing: Standard laboratory conditions with controlled temperature, humidity, and 12-hour light/dark cycle.

-

Fasting: Animals are fasted overnight (approx. 12 hours) prior to dosing, with water available ad libitum.

-

-

Dosing and Administration:

-

Formulation:

-

Intravenous (IV): Compound dissolved in a suitable vehicle (e.g., 5% DMSO, 40% PEG300, 55% Saline) to a final concentration of 1 mg/mL.

-

Oral (PO): Compound suspended in a vehicle such as 0.5% methylcellulose in water to a final concentration of 5 mg/mL.

-

-

Dose Levels:

-

IV Group: 1 mg/kg

-

PO Group: 10 mg/kg

-

-

Administration:

-

IV: Administered as a bolus injection via the tail vein.

-

PO: Administered via oral gavage.

-

-

-

Sample Collection:

-

Matrix: Plasma (with K2EDTA as anticoagulant).

-

Time Points (IV): 0 (pre-dose), 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

-

Time Points (PO): 0 (pre-dose), 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose.

-

Procedure: Approximately 0.2 mL of whole blood is collected from the jugular or saphenous vein at each time point. Samples are immediately placed on ice.

-

-

Sample Processing:

-

Blood samples are centrifuged at 4°C (e.g., 3000 x g for 10 minutes) within 30 minutes of collection to separate plasma.

-

Plasma supernatant is transferred to uniquely labeled polypropylene tubes.

-

Samples are stored frozen at -80°C until bioanalysis.

-

Bioanalytical Method: LC-MS/MS

-

Instrumentation: High-Performance Liquid Chromatography (HPLC) system coupled with a Tandem Mass Spectrometer (MS/MS).

-

Sample Preparation: Protein precipitation is performed by adding 3 volumes of acetonitrile containing an internal standard to 1 volume of plasma. Samples are vortexed and then centrifuged to pellet the precipitated protein. The supernatant is collected for analysis.

-

Chromatography: Separation is achieved on a C18 reverse-phase column using a gradient elution with mobile phases consisting of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

-

Mass Spectrometry: The analyte and internal standard are detected using the MS/MS detector operating in Multiple Reaction Monitoring (MRM) mode with positive electrospray ionization.

-

Quantification: A calibration curve is generated by spiking known concentrations of the analyte into blank plasma. The concentration of the analyte in study samples is determined by comparing its peak area ratio to the internal standard against the calibration curve.

Visualizations: Workflows and Pathways

Diagrams are critical for visualizing complex processes and relationships in drug development.

Caption: Experimental workflow for a preclinical oral bioavailability study.

Caption: Simplified signaling pathway of the GnRH receptor and its antagonism.

References

- 1. This compound | DOR BioPharma, Inc. [dorbiopharma.com]

- 2. Oral administration of the GnRH antagonist acyline, in a GIPET®-enhanced tablet form, acutely suppresses serum testosterone in normal men: single-dose pharmacokinetics and pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Elagolix, a novel, orally bioavailable GnRH antagonist under investigation for the treatment of endometriosis-related pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Frontiers | Safety, pharmacokinetics, and pharmacodynamics of SHR7280, an oral gonadotropin-releasing hormone antagonist in healthy premenopausal women [frontiersin.org]

In-Depth Technical Guide: Metabolism of AG-045572 by CYP3A Enzymes

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

AG-045572, a potent nonpeptidic gonadotropin-releasing hormone (GnRH) receptor antagonist, undergoes significant metabolism mediated by the cytochrome P450 3A (CYP3A) family of enzymes. This technical guide provides a comprehensive overview of the in vitro metabolism of this compound by CYP3A4 and CYP3A5, consolidating available quantitative data, detailing experimental methodologies, and visualizing the metabolic pathways and experimental workflows. Understanding the metabolic profile of this compound is critical for predicting its pharmacokinetic behavior, potential drug-drug interactions, and overall clinical efficacy.

Introduction to this compound and CYP3A Metabolism

This compound, also known as CMPD1, is a selective antagonist of the GnRH receptor with therapeutic potential for hormone-dependent diseases.[1] The primary route of metabolic clearance for many xenobiotics, including this compound, is through oxidation reactions catalyzed by cytochrome P450 enzymes, with CYP3A4 being the most abundant and clinically significant isoform in the human liver and intestine. The metabolism of this compound by CYP3A enzymes has been confirmed in both human and rat models.[2][3][4][5][6][7]

Quantitative Analysis of this compound Metabolism by CYP3A

In vitro studies utilizing human and rat liver microsomes, as well as recombinant human CYP3A4 and CYP3A5 enzymes, have been conducted to characterize the metabolic kinetics of this compound. The Michaelis-Menten constant (Km), a measure of the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax), has been determined for various systems.

| Enzyme Source | Species | Sex | Km (µM) |

| Liver Microsomes | Human | Male | 0.39[3][6] |

| Liver Microsomes | Human | Female | 0.27[3][6] |

| Liver Microsomes | Rat | Female | 0.28[3][6] |

| Liver Microsomes | Rat | Male | 1.5[3][6] |

| Recombinant CYP3A4 | Human | N/A | 0.25[3][6] |

| Recombinant CYP3A5 | Human | N/A | 0.26[3][6] |

Note: Vmax values were not available in the reviewed literature.

The similarity in Km values between human liver microsomes and recombinant CYP3A4/CYP3A5 suggests that both isoforms play a significant role in the metabolism of this compound in humans. The notable difference in Km values between male and female rat liver microsomes indicates a potential sex-specific difference in the CYP3A isozymes responsible for metabolism in this species.[3][6]

Experimental Protocols

While specific, detailed protocols from a primary peer-reviewed publication on this compound metabolism were not available in the public domain, a general methodology for such in vitro studies can be outlined based on standard practices.

In Vitro Incubation with Liver Microsomes

This experiment aims to determine the rate of metabolism of this compound in a system that contains a broad range of drug-metabolizing enzymes.

Materials:

-

This compound

-

Pooled human or rat liver microsomes

-

NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)

-

Phosphate buffer (pH 7.4)

-

Acetonitrile or other suitable organic solvent for quenching the reaction

-

Internal standard for analytical quantification

Procedure:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

In a microcentrifuge tube, combine phosphate buffer, the NADPH regenerating system, and liver microsomes.

-

Pre-incubate the mixture at 37°C for a short period (e.g., 5 minutes).

-

Initiate the metabolic reaction by adding this compound to the mixture.

-

Incubate at 37°C with gentle shaking.

-

At various time points, quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

-

Centrifuge the samples to precipitate proteins.

-

Analyze the supernatant for the remaining concentration of this compound and the formation of metabolites using LC-MS/MS.

Recombinant CYP3A4/CYP3A5 Metabolism Assay

This experiment specifically assesses the contribution of CYP3A4 and CYP3A5 to the metabolism of this compound.

Materials:

-

This compound

-

Recombinant human CYP3A4 or CYP3A5 enzymes co-expressed with cytochrome P450 reductase

-

NADPH

-

Phosphate buffer (pH 7.4)

-

Acetonitrile or other suitable organic solvent

-

Internal standard

Procedure:

-

Follow a similar procedure as the liver microsome assay, substituting the liver microsomes with the specific recombinant CYP enzyme.

-

Initiate the reaction by adding NADPH.

-

Quench and process the samples as described above for LC-MS/MS analysis.

Analytical Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the standard analytical technique for quantifying the parent drug and its metabolites in in vitro metabolism studies.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

-

A suitable reversed-phase analytical column (e.g., C18).

-

A tandem mass spectrometer equipped with an electrospray ionization (ESI) source.

Typical Parameters:

-

Mobile Phase: A gradient of water and acetonitrile or methanol, often with a modifier like formic acid or ammonium acetate to improve ionization.

-

Flow Rate: Dependent on the column dimensions.

-

Injection Volume: Typically 5-10 µL.

-

Ionization Mode: Positive or negative ESI, depending on the analyte's properties.

-

Mass Spectrometry Detection: Multiple Reaction Monitoring (MRM) is used for quantification, where specific precursor-to-product ion transitions for this compound and its metabolites are monitored.

Visualizations

Metabolic Pathway of this compound by CYP3A Enzymes

Caption: Phase I oxidative metabolism of this compound catalyzed by CYP3A4 and CYP3A5.

Experimental Workflow for In Vitro Metabolism Studydot

References

AG-045572: A Technical Guide for Hormone-Dependent Disease Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

AG-045572 is a potent, orally active, non-peptidic antagonist of the gonadotropin-releasing hormone (GnRH) receptor.[1] Its ability to suppress testosterone levels highlights its potential as a research tool and therapeutic candidate for a range of hormone-dependent diseases, including prostate, breast, and ovarian cancers, as well as endometriosis.[1] This document provides a comprehensive technical overview of this compound, including its mechanism of action, quantitative data, experimental protocols, and relevant signaling pathways.

Mechanism of Action

This compound functions as a competitive antagonist of the GnRH receptor (GnRHR), a G-protein coupled receptor (GPCR) located on the plasma membrane of pituitary gonadotrophs.[1] By binding to the GnRHR, this compound prevents the endogenous ligand, GnRH, from stimulating the synthesis and release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[1] This suppression of gonadotropins leads to a downstream reduction in the production of sex hormones, such as testosterone and estrogen, which are key drivers in the progression of many hormone-dependent diseases.

The primary signaling cascade initiated by GnRH binding to its receptor involves the activation of the Gαq/11 protein. This leads to the stimulation of phospholipase Cβ (PLCβ), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). These events ultimately culminate in the synthesis and secretion of LH and FSH. This compound effectively blocks this entire cascade by preventing the initial binding of GnRH.

Quantitative Data

The following tables summarize the key quantitative parameters of this compound based on available preclinical data.

Table 1: Receptor Binding Affinity and In Vitro Potency

| Parameter | Species | Value | Reference |

| Ki (GnRH Receptor) | Human | 6.0 nM | [2] |

| Ki (GnRH Receptor) | Rat | 3.8 nM | [2] |

| KB (Inhibition of GnRH-stimulated inositol phosphate accumulation) | Human | 25 ± 0.9 nM |

Table 2: Pharmacokinetic Parameters in Rats

| Parameter | Sex | Oral Bioavailability | Notes | Reference |

| This compound | Intact Male | 8% | [1] | |

| This compound | Female | 24% | [1] | |

| This compound | Castrated Male | 24% | [1] | |

| This compound (after pretreatment) | Intact Male | 27% | Pretreatment with this compound (i.m. for 4 days) suppressed testosterone to castrate levels. | [1] |

Metabolism: this compound is metabolized by the cytochrome P450 enzyme CYP3A in both rats and humans.[1]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow for its evaluation.

Figure 1: GnRH Receptor Signaling and this compound Inhibition.

Figure 2: General Experimental Workflow for this compound Evaluation.

Experimental Protocols

The following are summaries of methodologies for key experiments involving this compound, based on available information. For complete and detailed protocols, it is imperative to consult the original publications.

In Vivo Pharmacokinetic and Pharmacodynamic Studies in Rats

-

Objective: To determine the pharmacokinetic profile of this compound and its effect on testosterone suppression in male rats.

-

Animal Model: Intact and castrated male Sprague-Dawley rats.

-

Drug Administration:

-

Single-dose pharmacokinetics: Intravenous (i.v.) administration at 10 mg/kg and oral (p.o.) administration at 20 mg/kg.

-

Testosterone suppression: Intramuscular (i.m.) administration of 40 mg/kg twice daily for 4 days.

-

-

Sample Collection: Blood samples are collected at various time points post-administration to determine plasma concentrations of this compound and testosterone levels.

-

Analytical Method: Plasma concentrations of this compound are typically determined using a validated liquid chromatography-mass spectrometry (LC-MS) method. Testosterone levels are measured using a validated immunoassay or LC-MS.

-

Pharmacokinetic Analysis: Non-compartmental analysis is used to determine key pharmacokinetic parameters such as clearance (CL), volume of distribution at steady state (Vss), terminal half-life (t1/2), and oral bioavailability (%F).

-

Reference: Based on the study by Iatsimirskaia EA, et al. Pharm Res. 2002 Feb;19(2):202-8.

Receptor Binding and Functional Assays

-

Objective: To determine the binding affinity (Ki) and functional antagonist potency (KB) of this compound at the GnRH receptor.

-

Cell Lines: HEK293 or CHO cells stably transfected with the human or rat GnRH receptor.

-

Receptor Binding Assay (for Ki):

-

Principle: A competitive binding assay using a radiolabeled GnRH analog (e.g., [125I]-Tryptoretin) and cell membranes expressing the GnRH receptor.

-

Procedure: Cell membranes are incubated with a fixed concentration of the radioligand and varying concentrations of this compound.

-

Detection: The amount of bound radioactivity is measured using a gamma counter.

-

Analysis: The IC50 value (concentration of this compound that inhibits 50% of specific radioligand binding) is determined and converted to a Ki value using the Cheng-Prusoff equation.

-

-

Functional Assay - Inositol Phosphate (IP) Accumulation (for KB):

-

Principle: Measures the ability of this compound to inhibit GnRH-stimulated production of inositol phosphates, a downstream second messenger.

-

Procedure: Cells are pre-labeled with [3H]-myo-inositol. The cells are then pre-incubated with varying concentrations of this compound followed by stimulation with a submaximal concentration of GnRH.

-

Detection: The accumulated [3H]-inositol phosphates are separated by ion-exchange chromatography and quantified by liquid scintillation counting.

-

Analysis: The concentration of this compound that produces a 50% inhibition of the GnRH response is determined to calculate the KB value.

-

-

Reference: Methodologies are based on standard practices for GPCR characterization and information from related studies.

Clinical Trial Status

As of the latest available information, there are no registered clinical trials specifically for this compound. While other oral GnRH antagonists, such as Relugolix, have advanced through clinical development and received regulatory approval for hormone-dependent conditions, this compound appears to have remained a preclinical research compound.

Conclusion

This compound is a valuable research tool for studying the role of the GnRH receptor in hormone-dependent diseases. Its well-characterized mechanism of action, potent antagonist activity, and oral bioavailability in preclinical models make it a suitable compound for in vitro and in vivo investigations. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals interested in utilizing this compound in their studies.

References

The Discovery and Development of AG-045572: A Nonpeptidic Gonadotropin-Releasing Hormone Receptor Antagonist

Introduction

AG-045572, also known as CMPD1, is a potent, orally bioavailable, nonpeptidic antagonist of the gonadotropin-releasing hormone (GnRH) receptor.[1][2][3] The GnRH receptor, a member of the G-protein coupled receptor (GPCR) family, plays a crucial role in the regulation of the reproductive system by controlling the synthesis and release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[1][4] Antagonism of this receptor is a key therapeutic strategy for a variety of hormone-dependent diseases, including prostate cancer, breast cancer, and endometriosis.[4] This technical guide provides a comprehensive overview of the discovery, mechanism of action, and preclinical development of this compound.

Discovery and Synthesis

This compound was identified through discovery efforts focused on developing novel, small-molecule GnRH receptor antagonists.[2] The chemical structure of this compound is 5-[(3,5,5,8,8-pentamethyl-5,6,7,8-tetrahydro-2-naphthalenyl)methyl]-N-(2,4,6-trimethoxyphenyl)-2-furamide.[2] The synthesis of this compound and its silicon analogues has been described in the scientific literature, highlighting its nonpeptidic nature.[2][3]

Mechanism of Action

This compound functions as a competitive antagonist at the GnRH receptor.[2] It binds to the receptor with high affinity, thereby preventing the binding of the endogenous ligand, GnRH. This blockade inhibits the downstream signaling cascade that is normally initiated by GnRH binding.

GnRH Receptor Signaling Pathway

The GnRH receptor primarily couples to Gαq/11 proteins.[5][6] Upon agonist binding, the receptor activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).[5][6] This signaling cascade ultimately leads to the synthesis and secretion of gonadotropins, LH and FSH.[5][6] this compound, by blocking the initial binding of GnRH, prevents the initiation of this entire pathway.

Preclinical Pharmacology

The preclinical development of this compound has demonstrated its potency and efficacy both in vitro and in vivo.

In Vitro Activity

This compound exhibits low nanomolar binding affinities for the GnRH receptor across different species. In cells expressing recombinant human GnRH receptors, this compound acts as a potent inhibitor of GnRH-stimulated total inositol phosphate accumulation.[2] Furthermore, in cells expressing rat GnRH receptors, it was shown to be a competitive antagonist of GnRH-stimulated increases in extracellular acidification rates.[2]

| Parameter | Species | Value |

| Binding Affinity (Ki) | Human | 6.0 nM[7][8][9] |

| Rat | 3.8 nM[7][8][9] | |

| Mouse | 2.2 nM[1] | |

| Functional Antagonism (KB) | Human (Inositol Phosphate Assay) | 25 ± 0.9 nM[1] |

In Vivo Activity

In vivo studies in rats have confirmed the ability of this compound to suppress the hypothalamic-pituitary-gonadal axis. Intravenous and oral administration of this compound resulted in a dose-dependent suppression of GnRH-mediated elevations of LH in castrated male rats and testosterone in intact male rats.[2] A single oral dose of 100 mg/kg in castrated male rats led to complete suppression of plasma LH for up to 8 hours.[1] In intact male rats, the same dose maintained the suppression of testosterone to castrate levels for 24 hours.[1]

| Animal Model | Administration | Dose | Effect |

| Castrated Male Rats | Intravenous | 10 mg/kg | Suppression of LH to baseline for < 2 hours[1] |

| Castrated Male Rats | Oral | 100 mg/kg | Complete suppression of plasma LH for up to 8 hours[1] |

| Intact Male Rats | Intravenous | 20 mg/kg | Reduction in testosterone concentrations[1] |

| Intact Male Rats | Oral | 100 mg/kg | Suppression of testosterone to castrate range for 24 hours[1] |

Pharmacokinetics

This compound is metabolized by CYP3A enzymes in both rats and humans.[4][7] The oral bioavailability of this compound in intact male rats was found to be 8%, which increased to 24% in female or castrated male rats.[4] Pretreatment of intact male rats with this compound, which suppresses testosterone, increased its oral bioavailability to 27%, suggesting that testosterone levels may influence its metabolism.[4]

| Parameter | Species | Condition | Value |

| Oral Bioavailability | Rat (Intact Male) | 8%[4] | |

| Rat (Female or Castrated Male) | 24%[4] | ||

| Rat (Intact Male, Pretreated) | 27%[4] | ||

| Metabolism | Human & Rat | Metabolized by CYP3A[4][7] |

Experimental Protocols

Competitive Radioligand Binding Assay

A standard experimental approach to determine the binding affinity (Ki) of a compound like this compound for the GnRH receptor is a competitive radioligand binding assay.

Objective: To determine the concentration of this compound that inhibits 50% of the specific binding of a radiolabeled GnRH receptor ligand (IC50), from which the inhibitory constant (Ki) can be calculated.

Materials:

-

Receptor Source: Membranes prepared from cells expressing the GnRH receptor (e.g., CHO-hGnRHR cells).[6]

-

Radioligand: A high-affinity GnRH receptor ligand labeled with a radioisotope (e.g., [¹²⁵I]-triptorelin).[6]

-

Test Compound: this compound.

-

Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂ and 0.1% BSA.[5][6]

-

Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.[5]

-

Non-specific Binding Control: A high concentration of an unlabeled GnRH agonist (e.g., 1 µM Buserelin).[5]

-

Equipment: 96-well microplates, glass fiber filters, filtration apparatus (cell harvester), and a scintillation counter.[5]

Procedure:

-

Membrane Preparation: Homogenize cells expressing the GnRH receptor in a suitable buffer and centrifuge to pellet the membranes. Wash the membranes and resuspend them in the assay buffer. Determine the protein concentration.[6]

-

Assay Setup: In a 96-well plate, add the assay buffer, a fixed concentration of the radioligand, and increasing concentrations of this compound. Include wells for total binding (no competitor) and non-specific binding (saturating concentration of unlabeled ligand).[5]

-

Incubation: Incubate the plate to allow the binding to reach equilibrium (e.g., 60-120 minutes at 25°C).[5]

-

Filtration: Terminate the reaction by rapid vacuum filtration through glass fiber filters to separate bound from unbound radioligand. Wash the filters with ice-cold wash buffer.[5]

-

Counting: Measure the radioactivity retained on the filters using a scintillation counter.[6]

-

Data Analysis: Calculate the specific binding at each concentration of this compound. Plot the percentage of specific binding against the log concentration of this compound to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[6]

Conclusion

This compound is a well-characterized, potent, and orally active nonpeptidic GnRH receptor antagonist. Its ability to effectively suppress LH and testosterone levels in preclinical models highlights its potential for the treatment of sex hormone-dependent diseases. The detailed understanding of its mechanism of action and the availability of robust in vitro and in vivo assays provide a solid foundation for its further development and investigation.

References

- 1. apexbt.com [apexbt.com]

- 2. researchgate.net [researchgate.net]

- 3. Silicon analogues of the nonpeptidic GnRH antagonist this compound: syntheses, crystal structure analyses, and pharmacological characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. immune-system-research.com [immune-system-research.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. This compound | DOR BioPharma, Inc. [dorbiopharma.com]

- 9. This compound | Bioproducts Magazine [bioprodmag.com]

Methodological & Application

Application Notes and Protocols for AG-045572 In Vivo Experiments

For Researchers, Scientists, and Drug Development Professionals

Introduction

AG-045572 is a potent, orally active, non-peptidic antagonist of the gonadotropin-releasing hormone (GnRH) receptor. It competitively blocks the GnRH receptor in the pituitary gland, thereby inhibiting the synthesis and release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH). This leads to a subsequent reduction in testosterone levels in males and estrogen in females. These characteristics make this compound a valuable tool for research in sex hormone-dependent diseases such as prostate cancer, endometriosis, and uterine fibroids. This document provides detailed protocols for the in vivo application of this compound in rodent models, based on available preclinical data.

Mechanism of Action

This compound acts as a competitive antagonist at the GnRH receptor on pituitary gonadotrophs. By blocking the binding of endogenous GnRH, it prevents the downstream signaling cascade that leads to the synthesis and release of LH and FSH. The subsequent decrease in gonadotropin levels results in reduced steroidogenesis in the gonads, leading to a suppression of circulating testosterone.

Signaling Pathway Diagram

Caption: Mechanism of action of this compound.

Quantitative Data Summary

The following tables summarize the pharmacokinetic and pharmacodynamic parameters of this compound in rats.

Table 1: In Vitro Receptor Binding Affinity (Ki)

| Species | Receptor | Ki (nM) |

| Human | GnRH Receptor | 6.0 |

| Rat | GnRH Receptor | 3.8 |

Table 2: Pharmacokinetic Parameters in Rats

| Animal Model | Route | Dose (mg/kg) | Oral Bioavailability (%) |

| Intact Male Rat | p.o. | - | 8 |

| Female Rat | p.o. | - | 24 |

| Castrated Male Rat | p.o. | - | 24 |

| Intact Male Rat (pretreated with this compound) | p.o. | - | 27 |

Table 3: In Vivo Efficacy in Male Rats

| Animal Model | Route | Dose (mg/kg) | Effect | Duration of Effect |

| Castrated Male | i.v. | 10 | Suppression of LH to baseline | < 2 hours |

| Castrated Male | p.o. | 100 | Complete suppression of plasma LH | Up to 8 hours |

| Intact Male | i.v. | 20 | Reduction in testosterone concentrations | - |

| Intact Male | p.o. | 100 | Suppression of testosterone to castrate range | 24 hours |

| Intact Male | i.m. | 40 (twice daily for 3 days) | Suppression of testosterone to castrate levels | - |

Experimental Protocols

Animal Models

-

Species: Male Sprague-Dawley or Wistar rats are commonly used.

-

Age: Adult rats (8-10 weeks old).

-

Housing: Animals should be housed in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water. Acclimatize animals for at least one week before the experiment.

-

Surgical Models: For studies in castrated male rats, surgical castration should be performed via a scrotal approach under appropriate anesthesia. A recovery period of at least 14 days is recommended post-surgery.

Formulation and Administration of this compound

Oral Administration (Gavage):

-

Vehicle: A suitable vehicle for oral administration is a suspension in 0.5% methylcellulose in sterile water.

-

Preparation:

-

Calculate the required amount of this compound based on the desired dose and the number and weight of the animals.

-

Weigh the this compound powder accurately.

-

Prepare the 0.5% methylcellulose solution.

-

Gradually add the this compound powder to the vehicle while vortexing to ensure a homogenous suspension.

-

The final concentration should be calculated to deliver the desired dose in a volume of 5-10 mL/kg.

-

-

Administration:

-

Weigh each animal on the day of dosing.

-

Administer the formulation using a sterile, appropriately sized oral gavage needle with a ball tip. For adult rats, an 18-20 gauge needle is suitable.

-

Gently restrain the animal and insert the gavage needle into the esophagus.

-

Slowly administer the calculated volume.

-

Intravenous Administration:

-

Vehicle: A common vehicle for intravenous administration of poorly soluble compounds is a mixture of solvents such as 20% N,N-Dimethylacetamide (DMA), 40% Propylene glycol (PG), and 40% Polyethylene Glycol 400 (PEG-400).

-

Preparation:

-

Dissolve the this compound in the vehicle to the desired concentration.

-

Ensure the solution is clear and free of particulates. The formulation should be sterile-filtered before administration.

-

-

Administration:

-

Administer the solution via a tail vein injection.

-

The injection volume should be appropriate for the animal's size (e.g., 1-2 mL/kg).

-

Experimental Workflow for Efficacy Studies

Caption: General experimental workflow for in vivo efficacy studies.

Blood Sampling and Hormone Analysis

-

Blood Collection:

-

Collect blood samples from the tail vein or saphenous vein at specified time points.

-

For terminal studies, blood can be collected via cardiac puncture under deep anesthesia.

-

Collect approximately 200-300 µL of blood into serum separator tubes.

-

-

Serum Separation:

-

Allow the blood to clot at room temperature for 30 minutes.

-

Centrifuge at 2000 x g for 15 minutes at 4°C.

-

Collect the serum (supernatant) and store at -80°C until analysis.

-

-

Hormone Measurement:

-

Measure serum concentrations of LH and testosterone using commercially available ELISA kits specific for rats.

-

Follow the manufacturer's instructions for the assay procedure.

-

Run samples in duplicate or triplicate for accuracy.

-

Data Analysis

-

Calculate the mean and standard error of the mean (SEM) for hormone concentrations at each time point.

-

Analyze the data using appropriate statistical methods, such as ANOVA followed by post-hoc tests, to determine significant differences between treatment groups and control.

-

A p-value of <0.05 is typically considered statistically significant.

Safety and Ethical Considerations

-

All animal experiments must be conducted in accordance with the guidelines of the local Institutional Animal Care and Use Committee (IACUC).

-

Handle this compound with appropriate personal protective equipment (PPE).

-

Monitor animals for any signs of distress or adverse effects throughout the study.

-

Use appropriate anesthesia and analgesia for any surgical procedures.

-

Euthanasia should be performed using an approved method (e.g., CO2 inhalation followed by a secondary physical method).

Application Notes and Protocols for In Vivo Administration of Novel Therapeutic Compounds

A scarcity of publicly available data exists for the specific compound AG-045572. Extensive searches of scientific literature and toxicology databases did not yield specific results for "this compound," suggesting it may be a novel agent in early-stage development with limited public information.

The following application notes and protocols are provided as a generalized framework for the in vivo administration of a hypothetical therapeutic agent, referred to as "Compound X," in animal models. This framework is based on established practices in preclinical drug development and toxicology studies.[1][2] Researchers should adapt these guidelines to the specific pharmacokinetic, pharmacodynamic, and toxicological profile of the compound under investigation.

Quantitative Data Summary

For any preclinical animal study, it is crucial to systematically collect and organize quantitative data to facilitate analysis and comparison. The tables below exemplify how to structure such data for "Compound X."

Table 1: Single-Dose Pharmacokinetic Parameters of Compound X in Rodents

| Species | Strain | Route of Administration | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (0-t) (ng·h/mL) | Half-life (t½) (h) |

| Mouse | C57BL/6 | Intravenous (IV) | 2 | 1500 ± 210 | 0.08 | 3200 ± 450 | 2.5 ± 0.4 |

| Mouse | C57BL/6 | Oral (PO) | 10 | 850 ± 120 | 0.5 | 4100 ± 580 | 3.1 ± 0.6 |

| Rat | Sprague-Dawley | Intravenous (IV) | 2 | 1250 ± 180 | 0.08 | 2900 ± 410 | 3.8 ± 0.5 |

| Rat | Sprague-Dawley | Oral (PO) | 10 | 600 ± 95 | 1.0 | 3800 ± 530 | 4.2 ± 0.7 |

Data are presented as mean ± standard deviation.

Table 2: Repeated-Dose Toxicity Study of Compound X in Beagle Dogs (28-Day Study)

| Dose Group (mg/kg/day) | Clinical Observations | Body Weight Change (%) | Key Hematology Changes | Key Clinical Chemistry Changes |

| 0 (Vehicle) | No adverse effects | +5.2 ± 1.1 | None | None |

| 10 | Occasional mild sedation | +4.8 ± 0.9 | None | None |

| 30 | Moderate sedation, decreased activity | +2.1 ± 0.5 | Slight decrease in platelets | Mild elevation in ALT |

| 100 | Severe sedation, ataxia, tremors | -3.5 ± 1.8 | Significant decrease in platelets and WBC | Significant elevation in ALT and AST |

ALT: Alanine aminotransferase, AST: Aspartate aminotransferase, WBC: White blood cells.

Experimental Protocols